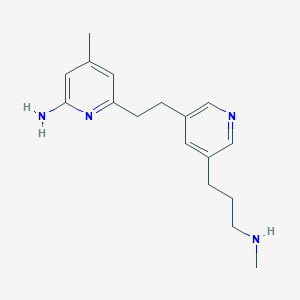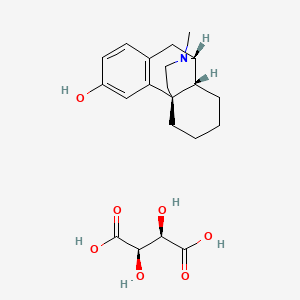
Levorphanol Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levorphanol tartrate is a potent opioid analgesic used primarily for the management of moderate to severe pain. It is the tartrate salt form of levorphanol, which is the levorotatory enantiomer of racemorphan. Levorphanol was first synthesized in the 1940s and has been used in clinical settings since the 1950s. It is known for its high efficacy and long duration of action, making it suitable for chronic pain management .
准备方法
Synthetic Routes and Reaction Conditions: Levorphanol is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including demethylation, reduction, and cyclization reactions. Key intermediates include noroxymorphone and norlevorphanol. The final step involves the resolution of racemic levorphanol to obtain the levorotatory isomer.
Industrial Production Methods: Industrial production of levorphanol tartrate typically involves large-scale synthesis starting from thebaine. The process includes purification steps to ensure the high purity of the final product. The tartrate salt is formed by reacting levorphanol with tartaric acid, which enhances its solubility and stability for pharmaceutical use .
化学反应分析
Types of Reactions: Levorphanol undergoes various chemical reactions, including:
Oxidation: Levorphanol can be oxidized to form norlevorphanol.
Reduction: Reduction reactions can convert intermediates like noroxymorphone to levorphanol.
Substitution: Substitution reactions are involved in the initial steps of synthesizing levorphanol from thebaine.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Methanol, ethanol, and dichloromethane are commonly used.
Major Products: The major product of these reactions is levorphanol, with norlevorphanol and noroxymorphone as key intermediates .
科学研究应用
Levorphanol tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition.
Medicine: Extensively studied for its analgesic properties and potential use in treating neuropathic pain.
Industry: Utilized in the development of new analgesic drugs and formulations
作用机制
Levorphanol tartrate exerts its effects primarily through agonism at the μ-opioid receptor, but it also acts on δ-opioid and κ-opioid receptors. Additionally, it functions as an antagonist at the NMDA receptor and inhibits the reuptake of serotonin and norepinephrine. These combined actions contribute to its potent analgesic effects and efficacy in treating various types of pain, including neuropathic pain .
相似化合物的比较
Morphine: Another potent opioid analgesic, but with a shorter duration of action compared to levorphanol.
Methadone: Shares NMDA receptor antagonism with levorphanol but has different pharmacokinetics.
Oxycodone: Similar in use for pain management but lacks the NMDA receptor antagonism seen in levorphanol.
Uniqueness: Levorphanol’s unique combination of opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition sets it apart from other opioids. This multifaceted mechanism makes it particularly effective for chronic and neuropathic pain management .
Levorphanol tartrate remains a valuable compound in both clinical and research settings due to its potent analgesic properties and unique pharmacological profile.
属性
CAS 编号 |
5985-50-2 |
|---|---|
分子式 |
C21H29NO7 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI 键 |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
手性 SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid](/img/structure/B10774172.png)
![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)
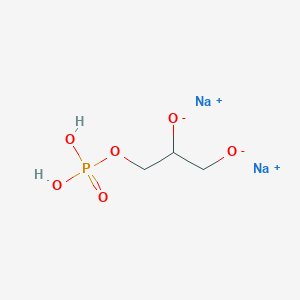
![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
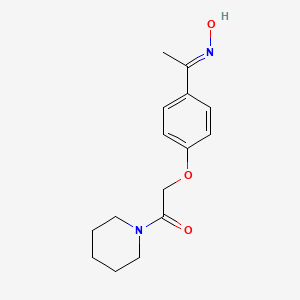
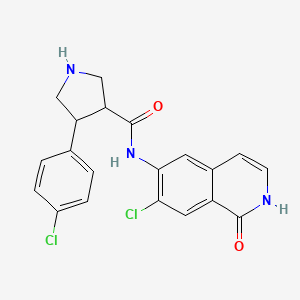
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)

